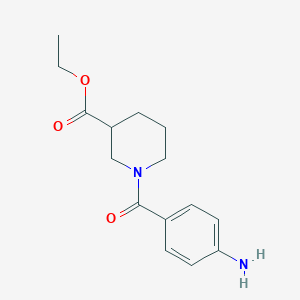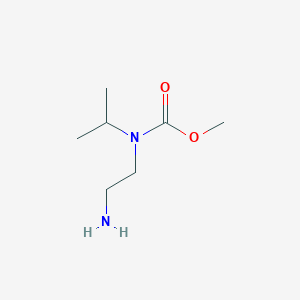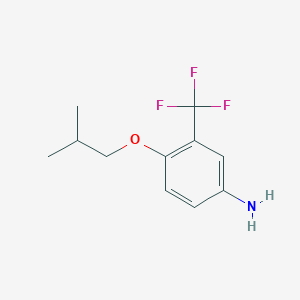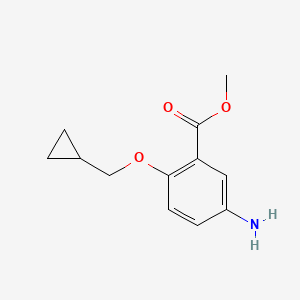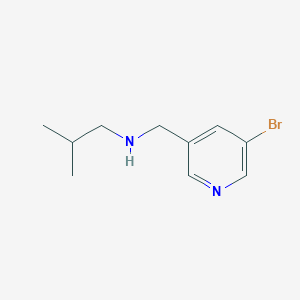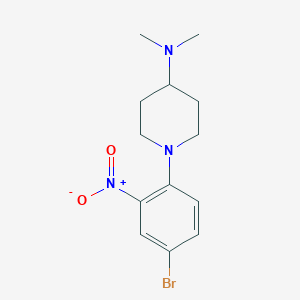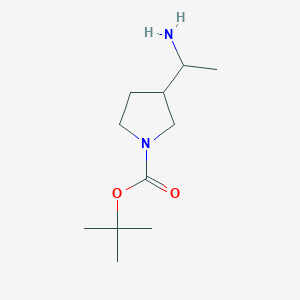
Tert-Butyl-3-(1-Aminoethyl)pyrrolidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1367954-38-8 . It has a molecular weight of 214.31 . The compound is typically stored at room temperature and is available in an oil form .
Synthesis Analysis
The synthesis of Tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate can be achieved from Di-tert-butyl dicarbonate and 3-Aminopyrrolidine .Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl 3-(1-aminoethyl)-1-pyrrolidinecarboxylate . The InChI code for this compound is 1S/C11H22N2O2/c1-8(12)9-5-6-13(7-9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 .Physical And Chemical Properties Analysis
Tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate is a colorless low melting solid or liquid . It has a molecular weight of 214.31 .Wissenschaftliche Forschungsanwendungen
Synthese neuartiger organischer Verbindungen
Diese Verbindung dient als nützlicher Baustein bei der Synthese verschiedener neuartiger organischer Verbindungen. Sie kann zur Herstellung von Amiden, Sulfonamiden, Mannich-Basen, Schiff-Basen, Thiazolidinonen, Azetidinonen und Imidazolinonen verwendet werden. Diese Verbindungen haben vielfältige Anwendungen, die von Pharmazeutika bis hin zur Materialwissenschaft reichen .
Charakterisierung und spektroskopische Studien
Die Verbindung kann durch FT-IR, ^1H & ^13C NMR und LCMS-spektroskopische Studien charakterisiert werden. Diese Techniken sind entscheidend für die Bestätigung der Struktur synthetisierter Verbindungen und für das Verständnis ihrer chemischen Eigenschaften .
Vorläufer für biologisch aktive Naturstoffe
Derivate dieser Verbindung können als Vorläufer für biologisch aktive Naturstoffe dienen. Beispielsweise können sie zur Synthese von Verbindungen mit potenziellen therapeutischen Wirkungen gegen Krankheiten führen, die durch Bakterien, Pilze oder andere Krankheitserreger verursacht werden .
Arzneimittelforschung und -entwicklung
In der Arzneimittelforschung könnte diese Verbindung bei der Synthese von Zwischenprodukten verwendet werden, die für die Entwicklung neuer Medikamente entscheidend sind. Sie könnte eine Rolle bei der Herstellung von Molekülen spielen, die mit spezifischen biologischen Zielstrukturen interagieren .
Anwendungen in der Materialwissenschaft
Die Derivate der Verbindung könnten in der Materialwissenschaft zur Herstellung neuer Polymere oder Materialien mit einzigartigen Eigenschaften wie erhöhter Haltbarkeit oder spezialisierter Leitfähigkeit verwendet werden.
Springer - Synthese, Charakterisierung, Röntgenbeugungsstudien Springer - Synergische Synthese und Charakterisierung MDPI - Entdeckung und In-vivo-Wirksamkeit
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . These interactions can influence the catalytic activity of these enzymes, potentially altering the metabolic pathways in which they are involved. Additionally, tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate may bind to specific proteins, affecting their structure and function .
Cellular Effects
The effects of tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity and function . This binding may result in enzyme inhibition or activation, depending on the specific interaction. Additionally, tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate can modulate gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate may result in toxic or adverse effects, such as cellular damage or organ toxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for experimental studies.
Metabolic Pathways
Tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can influence metabolic flux and alter the levels of specific metabolites, thereby affecting the overall metabolic state of the cell . For example, this compound may interact with enzymes involved in amino acid metabolism, leading to changes in the production and utilization of amino acids . Understanding the metabolic pathways influenced by tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate is crucial for elucidating its biochemical effects.
Transport and Distribution
The transport and distribution of tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate within cells and tissues are important factors that determine its overall activity . This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate within tissues can also affect its efficacy and potential side effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate can influence its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Alternatively, tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate may be targeted to the nucleus, where it can modulate gene expression and other nuclear processes . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8(12)9-5-6-13(7-9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQDGCULZZTIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367954-38-8 | |
| Record name | tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


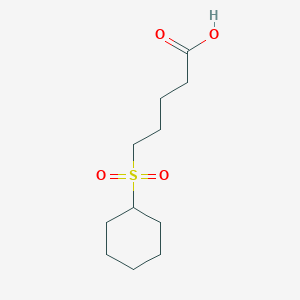

![[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine](/img/structure/B1400823.png)
